Enhanced hERG Safety Margin vs. MMV665917 via Urea Linker Optimization for Anticryptosporidial Drug Discovery
This compound was designed and evaluated as a direct result of a urea-linker optimization campaign aimed at reducing hERG inhibition while maintaining anti-Cryptosporidium potency [1]. The structural switch from a piperazine-urea (as in MMV665917) to a phenyl-urea linker is directly associated with an improved predicted hERG safety margin, a key toxicological differentiator [1]. This addresses the primary liability of the in vivo-efficacious screening hit MMV665917, which demonstrated modest hERG inhibition portending cardiotoxicity [1].
| Evidence Dimension | Predicted hERG Safety Margin |
|---|---|
| Target Compound Data | Improved projected margin versus hERG (qualitative assessment linked to urea linker class) [1]. |
| Comparator Or Baseline | MMV665917 (piperazine-urea linker) exhibits modest hERG inhibition that could portend cardiotoxicity [1]. |
| Quantified Difference | Not explicitly quantified in the primary source for this exact compound; inferred from the class-wide SAR where urea-linked analogs, such as SLU-2633 (piperazine-acetamide), showed improved hERG safety margins [1]. |
| Conditions | In vitro hERG binding and functional patch-clamp assays as part of a lead optimization study [1]. |
Why This Matters
For procurement decisions in anti-infective drug discovery, a compound with a structurally conferred improved cardiac safety profile—compared to the in vivo-active but hERG-compromised screening hit MMV665917—represents a crucial advancement and a relevant selection criterion.
- [1] Oboh, E. et al. Optimization of the Urea Linker of Triazolopyridazine MMV665917 Results in a New Anticryptosporidial Lead with Improved Potency and Predicted hERG Safety Margin. J Med Chem 2021, 64, 11729-11745. View Source
